d-AP5

Catalog No.
S663652
CAS No.
79055-68-8
M.F
C5H11NO5P-
M. Wt
196.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-AP5

CAS Number

79055-68-8

Product Name

d-AP5

IUPAC Name

[(4R)-4-amino-4-carboxybutyl]-hydroxyphosphinate

Molecular Formula

C5H11NO5P-

Molecular Weight

196.12 g/mol

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/p-1/t4-/m1/s1

InChI Key

VOROEQBFPPIACJ-SCSAIBSYSA-M

SMILES

Array

Synonyms

2 Amino 5 phosphonopentanoate, 2 Amino 5 phosphonopentanoic Acid, 2 Amino 5 phosphonovalerate, 2 Amino 5 phosphonovaleric Acid, 2-Amino-5-phosphonopentanoate, 2-Amino-5-phosphonopentanoic Acid, 2-Amino-5-phosphonovalerate, 2-Amino-5-phosphonovaleric Acid, 2-APV, 5 Phosphononorvaline, 5-Phosphononorvaline, d-APV, dl-APV

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O

Isomeric SMILES

C(C[C@H](C(=O)O)N)CP(=O)(O)O

The exact mass of the compound 5-Phosphono-D-norvaline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Phosphoamino Acids. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-AP5 (D-2-amino-5-phosphonopentanoic acid) is a highly potent, selective, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding directly to the glutamate recognition site. In neuropharmacological and electrophysiological workflows, it serves as the gold-standard reagent for isolating AMPA/kainate receptor currents and investigating NMDA-dependent synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). Unlike non-competitive channel blockers, D-AP5 provides reversible, use-independent antagonism, making it a critical procurement choice for assays requiring precise, predictable baseline controls without channel-trapping artifacts .

Substituting pure D-AP5 with the racemic mixture DL-AP5 or non-competitive antagonists like MK-801 fundamentally compromises experimental reproducibility and data interpretation. DL-AP5 contains 50% of the weakly active L-isomer, which requires researchers to double the applied concentration to achieve equivalent NMDA blockade, thereby increasing the risk of osmotic stress and off-target receptor interactions in delicate ex vivo tissue slices. Furthermore, substituting D-AP5 with non-competitive antagonists like MK-801 shifts the mechanism from competitive antagonism to use-dependent open-channel blocking; this means the channel must be activated by glutamate before the blocker can enter, creating a 'trapping' effect that alters receptor kinetics and invalidates comparative baseline measurements.

Enantiomeric Potency and Target Affinity

The stereochemistry of AP5 critically dictates its binding affinity at the NMDA receptor's glutamate recognition site. Quantitative binding assays demonstrate that the pure D-isomer (D-AP5) exhibits approximately 52-fold higher potency than its L-isomer counterpart (L-AP5). While D-AP5 competitively inhibits the receptor with a dissociation constant (Kd) of approximately 1.4 μM, L-AP5 demonstrates drastically weaker antagonist activity. For procurement, sourcing the enantiomerically pure D-AP5 ensures maximum target engagement at lower concentrations, preventing the need for high-dose applications that can confound quantitative electrophysiology .

Evidence DimensionNMDA Receptor Antagonist Potency
Target Compound DataD-AP5 (Kd ~ 1.4 μM)
Comparator Or BaselineL-AP5 (Weak affinity)
Quantified Difference~52-fold higher potency for D-AP5
ConditionsIn vitro receptor binding assays

Procuring the pure D-enantiomer prevents the introduction of low-affinity isomers, allowing researchers to use lower molar concentrations and maintain strict target selectivity.

Purity-Linked Reproducibility vs. Racemic Mixtures

In ex vivo electrophysiological recordings, the choice between pure D-AP5 and the racemic DL-AP5 directly impacts assay formulation and tissue viability. Because DL-AP5 is a racemic mixture, achieving a standard active concentration of the D-isomer requires applying double the total concentration of the racemate. This doubling of total solute concentration introduces unnecessary osmotic load and potential off-target noise from the L-isomer. Pure D-AP5 allows for exact stoichiometric dosing, ensuring that 100% of the procured mass contributes to the intended competitive blockade, thereby improving the signal-to-noise ratio in delicate whole-cell patch-clamp recordings .

Evidence DimensionRequired Molar Concentration for Equivalent Blockade
Target Compound DataPure D-AP5 (1x concentration required)
Comparator Or BaselineDL-AP5 (2x concentration required)
Quantified Difference50% reduction in required total compound concentration
ConditionsEx vivo whole-cell electrophysiological response isolation

Buying pure D-AP5 halves the required chemical concentration in assay buffers, reducing osmotic artifacts and improving the baseline stability of tissue slice recordings.

Mechanism-Dependent Assay Fit: Competitive vs. Use-Dependent Blockade

When selecting an NMDA receptor antagonist for isolating AMPA currents, the mechanism of action is as critical as the binding affinity. D-AP5 is a competitive antagonist that binds directly to the glutamate site, providing reversible, use-independent blockade. In contrast, MK-801 is a non-competitive, open-channel blocker that requires the receptor to be activated by glutamate before it can bind, trapping the channel in a blocked state. This use-dependency means MK-801's efficacy fluctuates with endogenous glutamate release rates, whereas D-AP5 provides a stable, predictable blockade regardless of synaptic activity levels, making it the superior choice for establishing reliable experimental baselines [1].

Evidence DimensionBlockade Mechanism and State Dependency
Target Compound DataD-AP5 (Competitive, use-independent)
Comparator Or BaselineMK-801 (Non-competitive, use-dependent channel blocker)
Quantified DifferenceD-AP5 blocks receptors without requiring prior channel opening
ConditionsSynaptic plasticity (LTP/LTD) baseline control assays

D-AP5 is essential for procurement when protocols require immediate, stable receptor blockade without the confounding variable of prior synaptic activation.

Ex Vivo Electrophysiology and AMPA Current Isolation

D-AP5 is the standard reagent for isolating AMPA and kainate receptor-mediated currents in whole-cell patch-clamp recordings of brain slices. Because of its competitive, use-independent mechanism (unlike MK-801) and high enantiomeric purity (unlike DL-AP5), it provides immediate and reversible blockade of NMDA receptors without altering the osmotic balance of the artificial cerebrospinal fluid (aCSF) .

Synaptic Plasticity (LTP and LTD) Pathway Validation

In neuropharmacological screening, D-AP5 is procured to validate whether observed changes in synaptic strength are strictly NMDA-dependent. Its high affinity ensures complete target saturation at low micromolar concentrations, allowing researchers to definitively block LTP or LTD induction without the off-target effects associated with higher doses of racemic mixtures [1].

In Vivo Behavioral Pharmacology and Microinjection

For in vivo studies evaluating learning, memory, and fear conditioning, pure D-AP5 is preferred for precise stereotaxic microinjections. Utilizing the pure D-isomer minimizes the total volume and solute concentration injected into discrete brain regions, reducing localized tissue damage and osmotic stress compared to using DL-AP5 .

XLogP3

-5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

196.03748445 Da

Monoisotopic Mass

196.03748445 Da

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

UNII

CD39X2NL7F

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types